molecular formula C20H16N4O2S B492617 N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide CAS No. 671199-28-3

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide

Cat. No.: B492617
CAS No.: 671199-28-3
M. Wt: 376.4g/mol
InChI Key: XQDJULKKOPACOG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an acetylphenyl group, a triazoloquinoline moiety, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazoloquinoline core, which can be synthesized through cyclization reactions involving appropriate precursors. The acetylphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the sulfanylacetamide linkage is formed through nucleophilic substitution reactions, often using thiol reagents under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols or alkanes .

Scientific Research Applications

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The triazoloquinoline moiety is known to interact with DNA or proteins, potentially disrupting their function and leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide (CAS No. 671199-28-3) is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight : 376.43 g/mol
  • Structural Features : The compound contains a triazoloquinoline moiety which is known for its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of triazoloquinoline compounds, including this compound, exhibit notable anticancer activity. A study highlighted that related compounds inhibited the expression of angiogenesis markers such as VEGF and MMP-9 in breast cancer cell lines (MDA-MB-231), suggesting a potential role in cancer therapy through the modulation of tumor growth and metastasis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism appears to involve interference with bacterial cell wall synthesis and protein synthesis pathways .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound acts as an antagonist for certain GPCRs involved in angiogenesis and tumor growth regulation .
  • Thymidine Phosphorylase Inhibition : Similar compounds have been shown to inhibit thymidine phosphorylase effectively, which is crucial in cancer metabolism .

Case Studies and Research Findings

Several studies have explored the biological effects of triazoloquinoline derivatives:

  • Study on Anticancer Effects :
    • A structure-activity relationship study found that modifications on the triazole ring significantly affected the anticancer potency against various cancer cell lines .
    • Compounds demonstrated mixed-type inhibition mechanisms against thymidine phosphorylase with IC50_{50} values comparable to established drugs .
  • Antimicrobial Studies :
    • Research indicated that the compound displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
    • The effectiveness was attributed to a dual mechanism involving disruption of membrane integrity and inhibition of nucleic acid synthesis.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is presented below:

Compound NameStructure TypeBiological ActivityMechanism
This compoundTriazoloquinolineAnticancer, AntimicrobialGPCR antagonist
1,2,4-Triazolo[4,3-a]quinoxalineTriazole derivativeAntiviralInhibition of viral replication
7-DeazaxanthinePurine analogueAnticancerThymidine phosphorylase inhibition

Properties

IUPAC Name

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13(25)15-6-4-7-16(11-15)21-19(26)12-27-20-23-22-18-10-9-14-5-2-3-8-17(14)24(18)20/h2-11H,12H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDJULKKOPACOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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